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molecular formula C5H12N2OS B8382533 2-amino N-(2-mercaptoethyl) propionamide

2-amino N-(2-mercaptoethyl) propionamide

Cat. No. B8382533
M. Wt: 148.23 g/mol
InChI Key: JOBJECUSXZGIJI-UHFFFAOYSA-N
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Patent
US05466878

Procedure details

To a suspension of 22.1 g of the 2-aminoethyl thioalaninate dihydrochloride (0.1 mole), obtained above, in 50 cm3 of isopropanol, thre are slowly added, under an inert atmosphere, 20.4 cm3 (0.15) mole) of a 2.5% aqueous ammonia solution. The resulting solution is evaporated to dryness under reduced pressure. The residue is taken up in 100 cm3 of ethanol. The insoluble ammonium chloride is separated by filtration on fritted glass. The filtrate is evaporated to dryness and dried under a vacuum at 50° C. 17.5 g of 2-amino N-(2-mercaptoethyl) propionamide in the form of a white solid whose melting point is 141° C. are obtained.
Name
2-aminoethyl thioalaninate dihydrochloride
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 0.15 )
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C@H:4]([C:6](OCCN)=[S:7])C.C[C@@H:13]([OH:19])[C@H:14]([NH2:18])[C:15](O)=O.N>C(O)(C)C>[NH2:18][CH:14]([CH3:15])[C:13]([NH:3][CH2:4][CH2:6][SH:7])=[O:19] |f:0.1.2|

Inputs

Step One
Name
2-aminoethyl thioalaninate dihydrochloride
Quantity
22.1 g
Type
reactant
Smiles
Cl.Cl.N[C@@H](C)C(=S)OCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]([C@@H](C(=O)O)N)O
Name
( 0.15 )
Quantity
20.4 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The insoluble ammonium chloride is separated by filtration on fritted glass
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried under a vacuum at 50° C

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)NCCS)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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